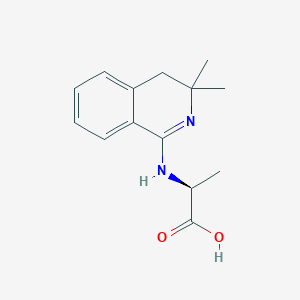

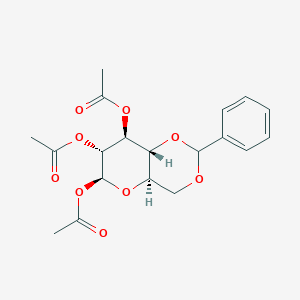

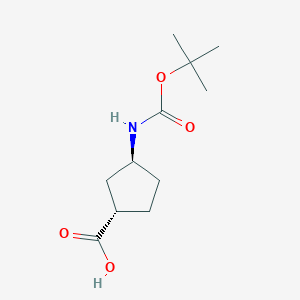

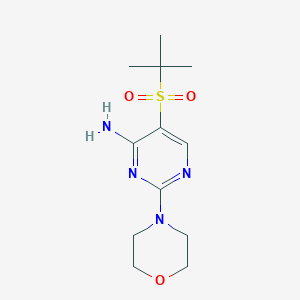

![molecular formula C7H6N4O B067997 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one CAS No. 190144-15-1](/img/structure/B67997.png)

2-Aminopyrido[2,3-b]pyrazin-3(4h)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Aminopyrido[2,3-b]pyrazin-3(4h)-one” is a chemical compound that belongs to the family of pyrido[2,3-b]pyrazines . It has been used in the design and synthesis of fluorescent materials for high-performance OLEDs . The compound exhibits a wide range of emissions spanning the entire visible region from blue to red .

Synthesis Analysis

The synthesis of “2-Aminopyrido[2,3-b]pyrazin-3(4h)-one” involves a multicomponent process . The chemical structures of the synthesized compounds were ascertained by spectral techniques such as NMR and FT-IR .Molecular Structure Analysis

The molecular structure of “2-Aminopyrido[2,3-b]pyrazin-3(4h)-one” is simple, which is a crucial factor for cost-effective multicolor display applications . The structure was confirmed using spectral techniques (NMR, FT-IR) .Chemical Reactions Analysis

The chemical reactions involving “2-Aminopyrido[2,3-b]pyrazin-3(4h)-one” are complex and involve multiple components . The reactions were analyzed using density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Aminopyrido[2,3-b]pyrazin-3(4h)-one” were analyzed using density functional theory (DFT) computations . The compound exhibits remarkable nonlinear optical (NLO) properties .Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-4H-pyrido[2,3-b]pyrazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-5-7(12)11-6-4(10-5)2-1-3-9-6/h1-3H,(H2,8,10)(H,9,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPQPWFCTIERJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C(=N2)N)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571229 |

Source

|

| Record name | 2-Aminopyrido[2,3-b]pyrazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

190144-15-1 |

Source

|

| Record name | 2-Aminopyrido[2,3-b]pyrazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

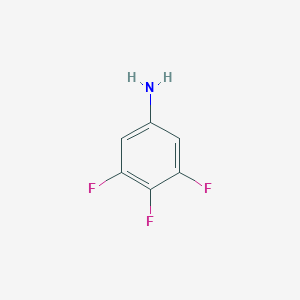

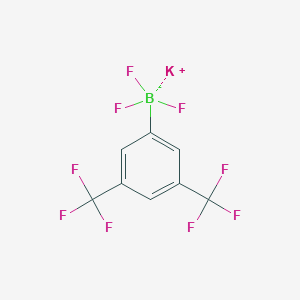

![2,3-Dihydrofuro[3,2-c]pyridine](/img/structure/B67943.png)